molecular formula C28H39Br2N B14238417 2,7-Dibromo-9-hexadecylcarbazole CAS No. 544436-48-8

2,7-Dibromo-9-hexadecylcarbazole

Cat. No.: B14238417
CAS No.: 544436-48-8
M. Wt: 549.4 g/mol
InChI Key: MKRVJWDJQURYLA-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-hexadecylcarbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds. The addition of bromine atoms at the 2 and 7 positions, along with a hexadecyl group at the 9 position, enhances the compound’s reactivity and solubility, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-hexadecylcarbazole typically involves the bromination of carbazole followed by the introduction of the hexadecyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-hexadecylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce extended π-conjugated systems .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-hexadecylcarbazole depends on its specific application. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport in devices like OLEDs and OPVs. In biological systems, it may interact with cellular components, affecting various biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific context of its use .

Properties

CAS No.

544436-48-8

Molecular Formula

C28H39Br2N

Molecular Weight

549.4 g/mol

IUPAC Name

2,7-dibromo-9-hexadecylcarbazole

InChI

InChI=1S/C28H39Br2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31-27-21-23(29)16-18-25(27)26-19-17-24(30)22-28(26)31/h16-19,21-22H,2-15,20H2,1H3

InChI Key

MKRVJWDJQURYLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

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